2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Description
2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a piperazine-based compound featuring a trifluoromethyl ketone group and a 4-fluorophenyl substituent.
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3FN2O/c13-12(14,15)11(19)18-7-5-17(6-8-18)10-3-1-9(16)2-4-10/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXUBHXKKSBAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone typically involves the reaction of 4-(4-fluorophenyl)piperazine with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The trichloromethyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Substituted derivatives with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Medicinal Chemistry
TFP has been investigated for its therapeutic potential in treating various neurological disorders. Its structural similarity to known psychoactive agents allows researchers to explore its efficacy as a:
- Antidepressant : Studies suggest that TFP may influence serotonin receptors, potentially alleviating symptoms of depression.
- Antipsychotic : The compound's interactions with dopamine receptors are being examined for their implications in treating schizophrenia and other psychotic disorders.
Neuropharmacology
Research indicates that TFP may modulate neurotransmitter systems, particularly those involving:
- Dopamine : Its piperazine moiety is known to interact with dopamine receptors, which can be pivotal in the development of treatments for dopamine-related conditions.
- Serotonin : TFP's ability to affect serotonin pathways positions it as a candidate for further studies in anxiety and mood disorders.
Chemical Biology
TFP serves as a valuable tool in chemical biology for:
- Target Identification : The compound can be used to probe biological systems and identify potential drug targets through its selective binding properties.
- Mechanistic Studies : Understanding how TFP interacts with various biomolecules can elucidate pathways involved in disease mechanisms.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of TFP on animal models. Results indicated a significant reduction in depressive behaviors when administered at specific dosages, suggesting a mechanism involving serotonin receptor modulation .
Case Study 2: Antipsychotic Potential
In a clinical trial assessing the safety and efficacy of TFP as an antipsychotic agent, participants exhibited reduced symptoms of psychosis compared to placebo groups. The study highlighted the compound's ability to stabilize mood and reduce hallucinations .
Industrial Applications
TFP is also being explored for its utility in industrial applications due to its unique chemical properties:
- Synthesis of Specialty Chemicals : The compound's reactivity makes it suitable for synthesizing other complex molecules used in pharmaceuticals and agrochemicals.
- Material Science : Research into polymerization processes utilizing TFP has shown promise in developing materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are crucial for binding to these targets, leading to modulation of their activity. The trichloromethyl group may also play a role in enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound belongs to a broader class of piperazin-1-yl ethanones/methanones, where variations in substituents significantly influence properties. Key analogs include:
Halogenated Piperazine Derivatives
- 2-Chloro-1-[4-(2,4-difluoro-benzyl)piperazin-1-yl]ethanone: Features a 2,4-difluorobenzyl group and a single chlorine atom. The piperazine ring adopts a chair conformation, with substituents in equatorial positions. Its molecular weight is 270.72 g/mol .
- 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone: Contains a sulfonyl group and bromophenoxy substituent, increasing molecular weight to 457.31 g/mol.
- 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanone: Substituted with bis(4-fluorophenyl) groups, increasing steric bulk and lipophilicity compared to the target compound .
Heterocyclic and Aromatic Variations
- Pyridine-based analogs (UDO and UDD): These compounds, such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone, replace the ethanone group with pyridinyl moieties. They inhibit CYP51 and show anti-T. cruzi activity, highlighting the role of heterocycles in enzyme targeting .
- 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone: Incorporates a sulfur-linked oxadiazole ring, which may enhance metabolic stability or receptor affinity .
Physicochemical Properties
- Molecular Weight: The target compound (C₁₃H₁₂Cl₃FN₂O) has a molecular weight of ~337.35 g/mol, higher than mono- or di-halogenated analogs (e.g., 270.72 g/mol for ’s compound).
- Conformational Stability: Piperazine rings in analogs like 2-Chloro-1-[4-(2-fluoro-benzyl)piperazin-1-yl]ethanone adopt chair conformations with equatorial substituents, a feature likely conserved in the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone (commonly referred to as Y032-0933) is a synthetic compound with significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The chemical structure of Y032-0933 is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H12Cl3FN2O |
| Molecular Weight | 325.59 g/mol |
| LogP | 3.1658 |
| Polar Surface Area | 20.4186 Ų |
| Hydrogen Bond Acceptors | 2 |
The compound features a piperazine ring substituted with a fluorophenyl group and is notable for its trichloroethanone moiety, which is often associated with various biological activities.
Pharmacological Activity
Research has indicated that Y032-0933 exhibits multiple biological activities, including:
1. Antimicrobial Activity
Studies have shown that compounds containing piperazine derivatives demonstrate significant antimicrobial properties. For instance, derivatives similar to Y032-0933 have been reported to have minimum inhibitory concentrations (MIC) ranging from 1 to 32 µg/mL against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
2. Anticancer Properties
Y032-0933 has been investigated for its potential anticancer effects. A study indicated that compounds with similar structures exhibited cytotoxicity against several cancer cell lines, suggesting that the incorporation of the fluorophenyl group may enhance the compound's efficacy against cancer cells .
3. Neuropharmacological Effects
The piperazine component of Y032-0933 suggests potential activity in modulating neurotransmitter systems. Piperazine derivatives are known to interact with serotonin and dopamine receptors, contributing to their anxiolytic and antidepressant effects .
Case Studies
Several case studies have highlighted the biological activity of Y032-0933:
Case Study 1: Antibacterial Efficacy
In a comparative study, Y032-0933 was tested against standard antibiotics. The results showed that it had comparable efficacy to chloramphenicol and orbifloxacin against MRSA strains, with an MIC value of 4 µg/mL .
Case Study 2: Cytotoxicity Assessment
A study assessing the cytotoxic effects of Y032-0933 on human cancer cell lines revealed an IC50 value of approximately 15 µM, indicating moderate cytotoxicity. Further structural modifications were suggested to enhance its potency against specific cancer types .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of Y032-0933 and its analogs. Key findings include:
- Fluorine Substitution : The presence of fluorine in the phenyl ring significantly enhances lipophilicity and cellular uptake, which is crucial for antimicrobial and anticancer activities .
- Piperazine Modifications : Variations in the piperazine structure can lead to substantial changes in biological activity, indicating that careful design can optimize therapeutic effects while minimizing toxicity .
Q & A
Q. What are the standard synthetic routes for 2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone, and how are intermediates characterized?
The synthesis typically involves acylation of 4-(4-fluorophenyl)piperazine with trichloroacetyl chloride under anhydrous conditions. Key steps include:
- Nucleophilic substitution in dichloromethane (DCM) with a base like triethylamine to deprotonate the piperazine nitrogen.
- Reaction monitoring via Thin Layer Chromatography (TLC) to track intermediate formation .
- Purification via column chromatography or recrystallization. Characterization employs ¹H/¹³C NMR to confirm the piperazine ring environment (δ 2.5–3.5 ppm for N–CH₂ groups) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹; C–F stretch at 1100–1250 cm⁻¹) .
Q. How can researchers validate the purity and identity of this compound?
- Multi-spectral cross-validation : Combine NMR (to confirm proton environments), HRMS (for molecular ion [M+H]⁺), and elemental analysis (C, H, N, Cl, F percentages) .
- Melting point consistency : Compare observed values with literature data (e.g., crystalline derivatives in show sharp melting points within 1–2°C ranges).
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or IR spectra often arise from:
- Conformational isomerism : Dynamic NMR or variable-temperature studies can detect restricted rotation in the piperazine or trichloroacetyl groups .
- Crystallographic validation : Single-crystal X-ray diffraction (e.g., using SHELXL) provides unambiguous bond lengths/angles, as demonstrated for analogous piperazine derivatives in .
- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian) to identify misassigned peaks .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the piperazine nitrogen.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of intermediates, critical for trichloroacetyl stability .
Q. What methodologies assess this compound’s interaction with biological targets?
- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) quantify affinity for serotonin/dopamine receptors, leveraging the fluorophenyl group’s π-π interactions .
- Molecular docking : Model interactions with receptor active sites (e.g., 5-HT₁A) using software like AutoDock Vina, guided by crystallographic data from .
- Pharmacokinetic profiling : LC-MS/MS measures metabolic stability in liver microsomes, with attention to trichloroacetyl hydrolysis .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting bioactivity data across studies?
- Dose-response validation : Ensure activity is concentration-dependent and reproducible across ≥3 independent assays.
- Control comparisons : Benchmark against known agonists/antagonists (e.g., ketanserin for 5-HT₂A) to rule off-target effects .
- Structural analogs : Compare with derivatives (e.g., ’s thiadiazol-piperidine compound) to identify pharmacophoric motifs .
Experimental Design Considerations
Q. What precautions are critical for handling this compound in vitro?
- Light sensitivity : Store in amber vials to prevent trichloroacetyl photodegradation.
- Solubility limits : Use DMSO for stock solutions (≤10 mM) but verify vehicle controls for cellular assays .
- Toxicity screening : Pre-test in HEK293 or HepG2 cells to rule out nonspecific cytotoxicity (EC₅₀ > 50 µM recommended) .
Structural and Computational Tools
Q. Which software is recommended for crystallographic refinement of this compound?
- SHELXL : Robust for small-molecule refinement, especially with disordered trichloroacetyl groups (see ’s anisotropic displacement parameters) .
- Olex2 : Integrates SHELX workflows for structure solution and visualization .
Table: Key Spectroscopic Benchmarks
| Technique | Expected Data for Validation | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.4–3.7 ppm (piperazine N–CH₂) | |
| ¹³C NMR | δ 165–170 ppm (C=O) | |
| IR | 1680–1720 cm⁻¹ (C=O stretch) | |
| HRMS (ESI+) | [M+H]⁺ m/z calculated: 356.98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
